3-Amino-4-methoxy-1,2-oxazole-5-carboxylic acid

Medicinal Chemistry ADME Prediction Physicochemical Properties

3-Amino-4-methoxy-1,2-oxazole-5-carboxylic acid (CAS 89322-97-4), also known as 3-amino-4-methoxyisoxazole-5-carboxylic acid, is a heterocyclic organic compound with the molecular formula C₅H₆N₂O₄ and a molecular weight of 158.11 g/mol. It belongs to the isoxazole class, featuring a 1,2-oxazole ring substituted with an amino group at the 3-position, a methoxy group at the 4-position, and a carboxylic acid moiety at the 5-position.

Molecular Formula C5H6N2O4
Molecular Weight 158.11 g/mol
CAS No. 89322-97-4
Cat. No. B12884090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-methoxy-1,2-oxazole-5-carboxylic acid
CAS89322-97-4
Molecular FormulaC5H6N2O4
Molecular Weight158.11 g/mol
Structural Identifiers
SMILESCOC1=C(ON=C1N)C(=O)O
InChIInChI=1S/C5H6N2O4/c1-10-2-3(5(8)9)11-7-4(2)6/h1H3,(H2,6,7)(H,8,9)
InChIKeyUDKKWLDTBRXTFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-4-methoxy-1,2-oxazole-5-carboxylic acid (CAS 89322-97-4): Procurement-Ready Profile of a Multi-Functional Isoxazole Building Block


3-Amino-4-methoxy-1,2-oxazole-5-carboxylic acid (CAS 89322-97-4), also known as 3-amino-4-methoxyisoxazole-5-carboxylic acid, is a heterocyclic organic compound with the molecular formula C₅H₆N₂O₄ and a molecular weight of 158.11 g/mol . It belongs to the isoxazole class, featuring a 1,2-oxazole ring substituted with an amino group at the 3-position, a methoxy group at the 4-position, and a carboxylic acid moiety at the 5-position [1]. This specific substitution pattern confers unique physicochemical and reactivity properties that make it a valuable scaffold in medicinal chemistry and a versatile intermediate for the synthesis of more complex molecules, including peptidomimetics and potential enzyme inhibitors [2].

Multi-functional isoxazole scaffold with amino, methoxy, and carboxylic acid handles for orthogonal diversification

Enables parallel synthesis of compound libraries

3-Amino group provides a direct point for peptide coupling; suitable for peptidomimetic and foldamer research

Class-level demonstrated utility as N-protected building block

High hydrophilicity and hydrogen-bonding capacity support aqueous compatibility and polar target engagement

Calculated profile differentiates from lipophilic isoxazole analogs

3-Amino-4-methoxy-1,2-oxazole-5-carboxylic acid: The Critical Impact of Substitution Pattern on Physicochemical Properties and Synthetic Utility


Within the isoxazole-5-carboxylic acid family, even minor changes to the substitution pattern can drastically alter key properties such as hydrophilicity (XLogP), hydrogen bonding capacity, and molecular planarity, which in turn govern solubility, reactivity, and biological target engagement [1]. For example, the specific 3-amino-4-methoxy substitution pattern on the target compound yields a calculated XLogP of -0.1, which is significantly more hydrophilic than its 3-methoxy-only analog, and provides a distinct hydrogen bonding network compared to the 3-amino-5-methoxy regioisomer . This precise arrangement of functional groups is non-interchangeable; substituting a closely related analog in a synthetic route or biological assay can lead to a completely different outcome, such as failed coupling reactions, altered pharmacokinetic profiles, or loss of target inhibition [2]. The quantitative evidence below details why this specific regioisomer must be prioritized for procurement when the target application requires its unique physicochemical signature and demonstrated activity profile.

Target compound
3-Methoxyisoxazole-5-carboxylic acid: lacks amino group, higher lipophilicity (XLogP = 0.6 vs –0.1). Solubility and hydrogen-bonding interactions may shift significantly; not a direct replacement for polar binding studies.
Regioisomer risk
3-Amino-5-methoxy-1,2-oxazole-4-carboxylic acid: same molecular formula but different substitution pattern. Spatial orientation of functional groups differs; may not replicate target's conformational or recognition properties.
Unsubstituted analog
Isoxazole-5-carboxylic acid: no 3-amino handle for peptide coupling. Peptidomimetic synthesis requires the amino-substituted scaffold; substitution may fail in conjugation workflows.

Quantitative Differentiation of 3-Amino-4-methoxy-1,2-oxazole-5-carboxylic acid: A Comparator-Focused Evidence Guide


Hydrophilicity and Hydrogen Bonding Profile: A Computed Comparison with 3-Methoxyisoxazole-5-carboxylic acid

The target compound exhibits a significantly lower calculated partition coefficient (XLogP = -0.1) compared to the 3-methoxy analog (3-Methoxyisoxazole-5-carboxylic acid, XLogP = 0.6) [1]. This indicates a 5-fold increase in relative hydrophilicity. Furthermore, the target compound possesses two hydrogen bond donors (from the amino group) versus zero for the comparator, and six hydrogen bond acceptors versus five . This differential hydrogen bonding capacity directly impacts aqueous solubility and potential for forming specific interactions with biological targets.

Hydrophilicity & H-bonding
Reported
ΔXLogP = –0.7; +2 H-bond donors; +1 H-bond acceptor
Supports selection for polar interaction studies
Computed values (XLogP3-AA); experimental confirmation recommended
Medicinal Chemistry ADME Prediction Physicochemical Properties

Regioisomeric Differentiation: 3-Amino-4-methoxy vs. 3-Amino-5-methoxy Substitution Patterns

The target compound (3-amino-4-methoxy-1,2-oxazole-5-carboxylic acid) and its close regioisomer (3-amino-5-methoxy-1,2-oxazole-4-carboxylic acid) share the same molecular formula (C₅H₆N₂O₄) and molecular weight (158 Da) but differ in the relative positions of the carboxylic acid and methoxy groups [1]. This positional isomerism leads to distinct chemical reactivity and biological recognition. For instance, the crystal structure of the methyl ester of the 4-amino-3-methoxy regioisomer (a closely related analog) reveals an almost planar molecular geometry (r.m.s. deviation = 0.029 Å) stabilized by an intramolecular N—H...O hydrogen bond [2]. This level of planarity and internal hydrogen bonding is not possible for the target compound due to its different substitution pattern, which can influence its ability to act as a rigid scaffold or a conformational mimic.

Regioisomeric identity
Class-level inference
3-NH₂, 4-OCH₃, 5-COOH substitution pattern
Non-interchangeable regioisomer for SAR studies
Planarity and H-bonding differ from 3-amino-5-methoxy isomer; crystallographic evidence from related analog
Synthetic Chemistry Scaffold Hopping Drug Discovery

Biological Activity: Monoamine Oxidase B (MAO-B) Inhibition Profile

The target compound has been evaluated for its inhibitory activity against rat brain mitochondrial Monoamine Oxidase B (MAO-B), yielding an IC₅₀ value of 2.4 µM [1]. This provides a quantitative benchmark for its biological activity. While direct head-to-head data for close structural analogs under identical assay conditions is not available, this value places the compound in the low micromolar potency range for MAO-B inhibition, a profile that is relevant for neurodegenerative disease research. The compound's potency is within the range of some known MAO-B inhibitors, though it is less potent than clinical candidates like selegiline (IC₅₀ ~ 0.02 µM) [2].

MAO-B inhibition
Assay context
IC₅₀ = 2.4 µM
Supports MAO-B inhibition assay context
Rat brain mitochondrial assay; selegiline reference ~0.02 µM. Class-specific activity, not a potency claim.
Neuroscience Enzyme Inhibition Drug Discovery

Synthetic Versatility: Use as a Protected Amino Acid Building Block for Peptidomimetics

3-Amino alkyl isoxazole-5-carboxylic acids, the broader class to which the target compound belongs, have been demonstrated as effective building blocks for the synthesis of isoxazole-linked peptidomimetics via a facile one-pot synthesis of N α-urethane protected derivatives [1]. This synthetic methodology allows for the incorporation of the rigid, heteroaromatic isoxazole core as a peptide bond isostere, a strategy not directly applicable to non-amino-substituted or differently substituted isoxazole carboxylic acids. While the specific target compound is not the primary subject of this published method, its core structure aligns with the 3-amino alkyl isoxazole-5-carboxylic acid motif, suggesting it can be similarly utilized for solid-phase parallel synthesis of novel trifunctional small molecules in good to excellent yields .

Synthetic versatility
Class-level inference
3-Amino handle enables N-protection and peptide coupling
Supports peptidomimetic synthesis research
Demonstrated for analogous 3-amino alkyl isoxazole-5-carboxylic acids; method transfer may require optimization
Peptidomimetics Solid-Phase Synthesis Medicinal Chemistry

3-Amino-4-methoxy-1,2-oxazole-5-carboxylic acid: Optimal Application Scenarios for Procurement and Use


Medicinal Chemistry: Design of Novel Monoamine Oxidase B (MAO-B) Inhibitors

Procurement of this compound is justified for research programs focused on discovering new MAO-B inhibitors for neurodegenerative diseases like Parkinson's. Its demonstrated low micromolar IC₅₀ (2.4 µM) against rat brain MAO-B provides a validated starting point for structure-activity relationship (SAR) optimization [1]. The presence of the 3-amino group offers a convenient handle for further derivatization to improve potency and selectivity.

Peptidomimetic and Foldamer Chemistry: Synthesis of Conformationally Constrained Peptide Analogs

This compound is a strategic building block for introducing a rigid, heteroaromatic isoxazole core as a peptide bond isostere [2]. Its 3-amino group can be readily protected and coupled using standard peptide synthesis protocols, enabling the creation of peptidomimetics with enhanced metabolic stability and defined secondary structures. This application leverages the unique regioisomeric substitution pattern that differentiates it from other isoxazole carboxylic acids.

Synthetic Methodology: Development of Isoxazole-Focused Chemical Libraries

The compound's three distinct functional groups (amino, methoxy, carboxylic acid) offer orthogonal reactivity for diversification [3]. It can serve as a core scaffold for parallel synthesis, allowing the generation of diverse compound libraries for high-throughput screening. Its relatively hydrophilic nature (XLogP = -0.1) is advantageous for producing compounds with favorable aqueous solubility profiles [4].

ADME/Tox Profiling: Use as a Hydrophilic Isoxazole Probe

Given its calculated low XLogP of -0.1 and high hydrogen bonding capacity (2 donors, 6 acceptors), this compound can be utilized as a small-molecule probe to investigate the impact of polarity on membrane permeability, solubility, and metabolic stability within a heteroaromatic scaffold [4]. This is particularly useful when benchmarking against more lipophilic isoxazole analogs like 3-methoxyisoxazole-5-carboxylic acid (XLogP = 0.6) .

Application
Selection Property
Validation Focus
MAO-B inhibitor design
Amino handle for derivatization; low-micromolar MAO-B inhibition
MAO-B assay and SAR optimization; selectivity over MAO-A
Peptidomimetic chemistry
3-Amino group for peptide bond isostere incorporation
Coupling efficiency; conformational constraint; metabolic stability
Isoxazole library synthesis
Three orthogonal functional groups for diversification
Parallel synthesis yield; compound purity; scaffold reproducibility
Hydrophilic probe studies
Low lipophilicity and high H-bond capacity
Permeability, solubility, and metabolic stability profiling versus lipophilic analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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